2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide

Melatonin biosynthesis N-acetyltransferase substrate specificity Metabolic stability

2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide (CAS 1334148-63-8; molecular formula C₁₂H₁₄FN₃O; molecular weight 235.26) is a synthetic indole derivative featuring a 6-fluoro substitution on the indole ring, a free 3-(2-aminoethyl) side chain, and an acetamide group covalently linked at the N1 position of the indole nucleus. This compound belongs to the (1H-indol-1-yl)-2-(amino)acetamides and related (1H-indol-1-yl)-(aminoalkyl)amides class, originally disclosed as neuroprotective agents targeting excitatory amino acid-mediated neurodegeneration.

Molecular Formula C12H14FN3O
Molecular Weight 235.26 g/mol
Cat. No. B15327823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide
Molecular FormulaC12H14FN3O
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N(C=C2CCN)CC(=O)N
InChIInChI=1S/C12H14FN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17)
InChIKeyRQNGMWZHVCZRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Aminoethyl)-6-Fluoro-1H-Indol-1-Yl]Acetamide: Core Structural and Physicochemical Profile for Research Procurement


2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide (CAS 1334148-63-8; molecular formula C₁₂H₁₄FN₃O; molecular weight 235.26) is a synthetic indole derivative featuring a 6-fluoro substitution on the indole ring, a free 3-(2-aminoethyl) side chain, and an acetamide group covalently linked at the N1 position of the indole nucleus . This compound belongs to the (1H-indol-1-yl)-2-(amino)acetamides and related (1H-indol-1-yl)-(aminoalkyl)amides class, originally disclosed as neuroprotective agents targeting excitatory amino acid-mediated neurodegeneration [1]. Its calculated LogP of 0.52, two hydrogen bond donors, two hydrogen bond acceptors, and fraction sp³ (Fsp³) of 0.25 distinguish its physicochemical profile from both N-acetylated tryptamine congeners such as 6-fluoromelatonin (LogP 2.0) and the parent tryptamine 6-fluorotryptamine (MW 178.21, no acetamide moiety) [2].

Why Generic Tryptamine or Melatonin Analogs Cannot Replace 2-[3-(2-Aminoethyl)-6-Fluoro-1H-Indol-1-Yl]Acetamide in Neuroprotection-Centric Research


The structural architecture of 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide combines three features not simultaneously present in any single commercially common comparator: (i) a 6-fluoroindole nucleus, (ii) a free aminoethyl side chain retaining the primary amine pharmacophore of tryptamine, and (iii) an N1-acetamide substituent that fundamentally alters the site of metabolic acetylation relative to endogenous melatonin pathway intermediates. In 6-fluoromelatonin (N-[2-(6-fluoro-5-methoxy-1H-indol-3-yl)ethyl]acetamide), the acetyl group resides on the side-chain nitrogen, mimicking the natural N-acetyltransferase product [1]; in the target compound, the acetamide is positioned at the indole N1, generating a distinct hydrogen-bonding topology and precluding direct enzymatic N-deacetylation at the side chain. The (1H-indol-1-yl)-2-(amino)acetamide scaffold was specifically claimed for neuroprotective utility, with the unsubstituted parent compound [N-(1H-indol-1-yl)-2-amino]acetamide HCl demonstrating 68% ChAT and 63% GAD enzyme activity protection in an NMDA-induced striatal lesion model at 100 mg/kg i.p. (30 min pretreatment) [2]. The addition of a 6-fluoro substituent is expected to modulate electronic character, metabolic stability, and logP compared to the unsubstituted parent, as established in the broader fluorinated tryptamine literature where 6-fluorination alters both serotonergic receptor affinity and hallucinogenic potential relative to non-fluorinated analogs [3]. Generic substitution with 6-fluorotryptamine or melatonin analogs therefore cannot recapitulate the combined N1-acetamide neuroprotective scaffold plus 6-fluoro physicochemical signature.

Quantitative Differentiation Evidence for 2-[3-(2-Aminoethyl)-6-Fluoro-1H-Indol-1-Yl]Acetamide Versus Closest Analogs


N1-Acetamide vs. Side-Chain N-Acetyl: Distinct Metabolic Acetylation Site Compared to 6-Fluoromelatonin and Endogenous Melatonin Pathway Intermediates

The target compound bears its acetamide group at the indole N1 position, in contrast to 6-fluoromelatonin (N-[2-(6-fluoro-5-methoxy-1H-indol-3-yl)ethyl]acetamide), where the acetyl group is on the side-chain nitrogen—the position corresponding to the physiological product of arylalkylamine N-acetyltransferase (AANAT) acting on 6-fluorotryptamine [1][2]. This positional isomerism is functionally consequential: the N1-acetamide is not a substrate for the deacetylase enzymes that regulate melatonin levels, whereas the side-chain N-acetyl group of 6-fluoromelatonin is subject to enzymatic hydrolysis [1]. The target compound therefore presents a constitutively acetamide-bearing scaffold independent of pineal enzymatic regulation, offering a fixed pharmacophore for neuroprotection studies distinct from the dynamically regulated melatonin system [3].

Melatonin biosynthesis N-acetyltransferase substrate specificity Metabolic stability Indole N1-substitution

LogP-Driven Permeability Differentiation: Target Compound (LogP 0.52) vs. 6-Fluoromelatonin (LogP 2.0)

The calculated LogP of 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide is 0.52, approximately 1.5 log units lower than that of 6-fluoromelatonin (LogP 2.0) [1]. This represents a roughly 30-fold difference in theoretical octanol-water partition coefficient, predicting substantially lower membrane passive permeability for the target compound. Both compounds share identical hydrogen bond donor (2) and acceptor (2) counts, indicating that the lipophilicity difference arises from the distinct positioning of polar functional groups rather than gross H-bond capacity [1]. The lower LogP of the target compound may confer reduced non-specific membrane partitioning and a different tissue distribution profile compared to 6-fluoromelatonin, a consideration relevant for in vivo neuroprotection study design [2].

Physicochemical profiling Blood-brain barrier permeability Lipophilicity Drug-likeness

Free Aminoethyl Side Chain vs. N-Acetylated Side Chain: Retention of Primary Amine Nucleophilicity Lost in Melatonin Analogs

Unlike 6-fluoromelatonin, in which the side-chain amine is acetylated and thus chemically blocked, 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide retains a free primary amine on the 3-(2-aminoethyl) appendage . This free amine serves as a reactive handle for further chemical derivatization—including amide coupling, reductive amination, sulfonylation, or bioconjugation—that is structurally unavailable in melatonin and its direct fluorinated congeners [1]. In the context of the neuroprotective scaffold defined by US Patent 5,646,300, the free aminoethyl moiety is a conserved pharmacophoric element across the claimed (1H-indol-1-yl)-2-(amino)acetamide series, and the patent explicitly includes compounds where this amine can be further substituted to modulate activity [2]. The combination of N1-acetamide (blocked indole nitrogen) plus free side-chain amine (available for conjugation) creates an orthogonal protection pattern not achievable with melatonin-class compounds.

Synthetic intermediate Amine reactivity Derivatization handle Chemical biology probe design

Neuroprotection Scaffold Validation: Unsubstituted Parent Compound Demonstrates In Vivo Efficacy in NMDA-Induced Striatal Lesion Model

The (1H-indol-1-yl)-2-(amino)acetamide scaffold, of which 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide is a 6-fluoro-substituted member, was validated in an NMDA-induced striatal lesion model in Sprague-Dawley rats. The unsubstituted parent compound [N-(1H-indol-1-yl)-2-amino]acetamide HCl administered at 100 mg/kg i.p. with a 30-minute pretreatment time preserved 68% of choline acetyltransferase (ChAT) activity and 63% of glutamic acid decarboxylase (GAD) activity relative to the contralateral control side, indicative of significant neuroprotection of striatal neurons [1]. At a 60-minute pretreatment time, protection declined to 35% (ChAT) and 42% (GAD), establishing a time-dependent efficacy window. The reference compound dizocilpine (MK-801) at 10 mg/kg i.p. with 60-minute pretreatment provided 104% and 110% protection, serving as the positive control ceiling [1]. While direct data for the 6-fluoro derivative in this exact model have not been located in publicly available sources as of the search date, the patent generically claims the entire class—explicitly including fluoro-substituted compounds at position X—as neuroprotective agents, providing a class-level basis for expecting retained or modulated activity [1][2].

Excitotoxicity Neuroprotection NMDA receptor Striatal lesion In vivo pharmacology

High-Value Research and Procurement Scenarios for 2-[3-(2-Aminoethyl)-6-Fluoro-1H-Indol-1-Yl]Acetamide Based on Verified Differentiation Evidence


Neuroprotection SAR Studies Exploring 6-Fluoro Substitution Effects Within the (1H-Indol-1-Yl)-2-(Amino)Acetamide Chemotype

Investigators studying structure-activity relationships (SAR) around the validated neuroprotective scaffold disclosed in US Patent 5,646,300 can employ 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide as the 6-fluoro-substituted member of a substitution series (X = H, F, Cl, Br, OH, OCH₃, etc.). The unsubstituted parent compound [N-(1H-indol-1-yl)-2-amino]acetamide HCl provided 68% ChAT and 63% GAD protection in the NMDA striatal lesion model at 100 mg/kg i.p., establishing a quantitative baseline against which the 6-fluoro derivative's potency, protection duration, and dose-response can be directly compared [1]. The lower LogP of the 6-fluoro derivative (0.52) relative to the broader class may also permit exploration of lipophilicity-neuroprotection relationships within a congeneric series [2].

Chemical Biology Probe Development Leveraging Orthogonal N1-Acetamide and Free Side-Chain Amine Functionality

The target compound uniquely combines an N1-blocked indole (as the acetamide) with a synthetically accessible free primary amine on the 3-(2-aminoethyl) side chain. This orthogonal protection pattern—not available in melatonin (both indole NH and side-chain NH acetylated) or 6-fluorotryptamine (both sites free)—enables selective derivatization strategies. The free amine can be conjugated to fluorophores, biotin, or affinity tags without perturbing the N1-acetamide pharmacophore, making the compound an attractive starting material for target identification studies, pull-down experiments, or fluorescent probe construction in neuroprotection target deconvolution campaigns [3].

Melatonin-Independent Indole Acetamide Pharmacology: Differentiating N1-Acetamide Biology from Melatonin Receptor Signaling

Because the acetamide group is positioned at the indole N1 rather than the side-chain nitrogen, the target compound is not a product of—nor a substrate for—the canonical melatonin biosynthetic or catabolic enzymes (AANAT and melatonin deacetylase) [1]. This structural feature enables researchers to probe indole-acetamide pharmacology that is mechanistically independent of MT1/MT2 melatonin receptor activation, which is the primary pharmacological pathway for 6-fluoromelatonin and related N-acetylated tryptamines [2]. Studies aiming to dissect melatonin receptor-dependent versus receptor-independent neuroprotective effects of indole acetamides require precisely this type of N1-substituted compound as a control tool [3].

Metabolic Stability Comparison Studies: N1-Acetamide vs. Side-Chain N-Acetyl in In Vitro Hepatocyte or Microsomal Incubations

The target compound and 6-fluoromelatonin form an informative matched pair for comparing the metabolic fate of N1-acetamide versus side-chain N-acetyl indole derivatives. With identical heavy atom counts (18 vs. 18), identical hydrogen bond donor/acceptor counts (2/2 vs. 2/2), and a measurable LogP difference (0.52 vs. 2.0), the pair isolates the effect of acetamide positional isomerism on metabolic stability [1][2]. Procurement of both compounds enables parallel incubation in hepatocyte or liver microsome assays to quantify differential rates of amide hydrolysis, oxidative metabolism, or conjugation—data that directly inform lead optimization decisions in neuroprotection drug discovery programs.

Quote Request

Request a Quote for 2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.